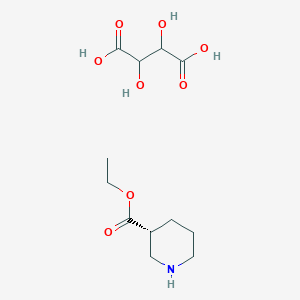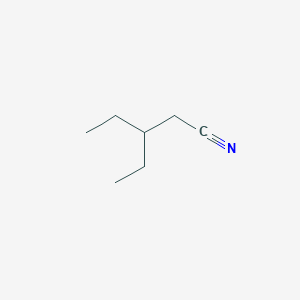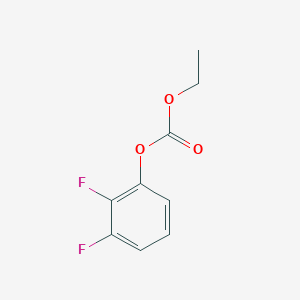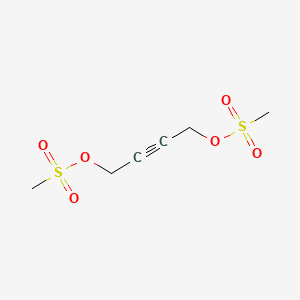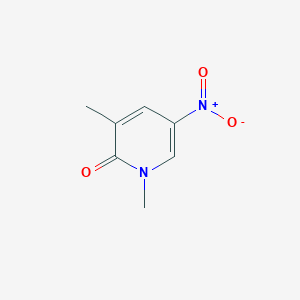![molecular formula C32H27N3O4S B8800682 (4-Nitrophenyl)methyl (2S,4S)-2-cyano-4-[(triphenylmethyl)sulfanyl]pyrrolidine-1-carboxylate CAS No. 117336-53-5](/img/structure/B8800682.png)
(4-Nitrophenyl)methyl (2S,4S)-2-cyano-4-[(triphenylmethyl)sulfanyl]pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. The IUPAC name provides a systematic way of naming chemical substances and will give you some insight into the compound’s structure .
Synthesis Analysis
The synthesis of a compound refers to the process used to create it in the laboratory. This often involves multiple steps, each with its own reactants and conditions .Molecular Structure Analysis
The molecular structure of a compound refers to the arrangement of atoms within the molecule. This can be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions used in its synthesis, as well as other reactions it may participate in .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can often be predicted based on the compound’s structure .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
Número CAS |
117336-53-5 |
|---|---|
Nombre del producto |
(4-Nitrophenyl)methyl (2S,4S)-2-cyano-4-[(triphenylmethyl)sulfanyl]pyrrolidine-1-carboxylate |
Fórmula molecular |
C32H27N3O4S |
Peso molecular |
549.6 g/mol |
Nombre IUPAC |
(4-nitrophenyl)methyl (2S,4S)-2-cyano-4-tritylsulfanylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C32H27N3O4S/c33-21-29-20-30(22-34(29)31(36)39-23-24-16-18-28(19-17-24)35(37)38)40-32(25-10-4-1-5-11-25,26-12-6-2-7-13-26)27-14-8-3-9-15-27/h1-19,29-30H,20,22-23H2/t29-,30-/m0/s1 |
Clave InChI |
VUCYQDPHODCKHL-KYJUHHDHSA-N |
SMILES isomérico |
C1[C@@H](CN([C@@H]1C#N)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])SC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canónico |
C1C(CN(C1C#N)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])SC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




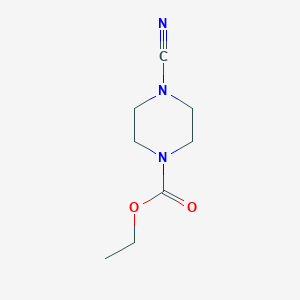


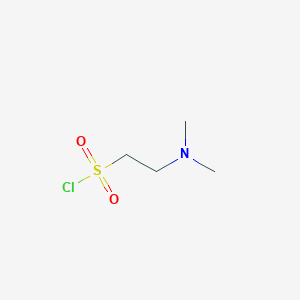
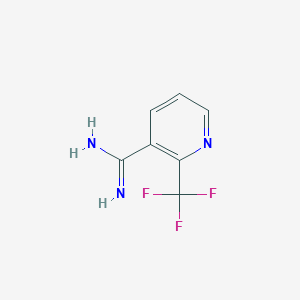
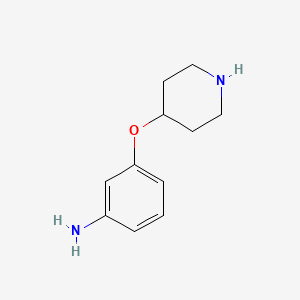
![N-(6-Methoxybenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B8800654.png)
